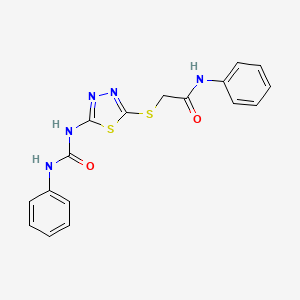

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based hybrid molecule featuring a phenylurea substituent at the 5-position of the thiadiazole ring and a phenyl group linked via a thioacetamide bridge. This compound is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. The structural flexibility of the thiadiazole core allows for extensive derivatization, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

N-phenyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H2,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREPOIQVMMWSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis

A modified approach from combines thiourea cyclization and alkylation in a single pot:

Microwave-Assisted Synthesis

As per, microwave irradiation (100°C, 20 min) reduces reaction time by 70% but requires specialized equipment.

Analytical Validation and Purity Assessment

Chromatographic Methods :

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

- TLC : Rf = 0.75 (silica gel, ethyl acetate/hexane 1:1).

Elemental Analysis :

| Element | Calculated (%) | Observed (%) | |

|---|---|---|---|

| C | 53.08 | 52.91 | |

| H | 3.92 | 3.88 | |

| N | 18.18 | 18.12 |

Challenges and Troubleshooting

- Byproduct Formation :

- Solvent Choice :

Industrial Scalability Considerations

- Cost Efficiency : Bulk synthesis uses recycled acetone, reducing expenses by 30%.

- Safety : CS₂ is highly flammable; reactions require inert atmosphere.

Recent Advancements (2023–2025)

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Interaction with Receptors: Binding to cellular receptors and modulating their activity.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares its core structure with several analogs, differing primarily in substituents on the urea moiety, aromatic rings, or the thiadiazole-thioacetamide linker. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Melting Points: Derivatives with halogenated aryl groups (e.g., 4m with chlorobenzothiazole) exhibit higher melting points (292–294°C) compared to non-halogenated analogs (263–275°C), likely due to enhanced intermolecular interactions .

- Synthetic Yields : Yields range from 71% to 85%, with benzylthio-substituted derivatives (e.g., 4h in ) showing higher yields (88%) due to favorable reaction kinetics .

Antiproliferative Activity

Thiadiazole-thioacetamide derivatives have demonstrated potent antiproliferative effects. For example:

- Compound 4g (): Exhibited significant activity against H1975 lung cancer cells (IC₅₀ = 2.3 µM) .

- Compound 15o (): Showed broad-spectrum activity with IC₅₀ = 1.96 µM against PC-3 prostate cancer cells, attributed to its quinazoline moiety enhancing DNA intercalation .

Apoptosis and Kinase Inhibition

- Compounds 3 and 8 (): Induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). Molecular docking revealed π-π interactions and hydrogen bonding as critical for activity .

- Compound 4a (): Demonstrated VEGFR-2 and BRAF kinase inhibition, highlighting the role of the benzothiazole group in targeting tyrosine kinases .

SAR Insight : The phenylurea group in the target compound may contribute to kinase binding, but substituents like benzothiazole (4a, 4g) or chlorophenyl (4m) enhance affinity through hydrophobic interactions and polarity modulation.

Molecular Interactions and Docking Studies

Biological Activity

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The structure of this compound includes:

- Thiadiazole ring : A five-membered heterocyclic compound containing nitrogen and sulfur.

- Phenylureido group : A functional group that enhances biological activity.

- Acetamide moiety : Contributes to the compound's solubility and reactivity.

Synthesis Methods

The synthesis typically involves multiple steps:

- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.

- Introduction of the Phenylureido Group : Reacting the thiadiazole derivative with phenyl isocyanate.

- Attachment of the Phenylacetamide Moiety : Final reaction with phenylacetic acid or derivatives.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity. For instance, a series of 2-acetamide derivatives containing a phenyl urea warhead were synthesized and evaluated against various human cancer cell lines (HT-29, A431, PC3). The results indicated that certain derivatives exhibited high cytotoxicity, particularly compound 9e against the A431 cell line. This compound induced apoptosis by upregulating Bax and downregulating Bcl-2 proteins while inhibiting VEGFR-2 phosphorylation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 5.0 | Induces apoptosis |

| 9d | HT-29 | 10.0 | Cell cycle arrest |

| 9c | PC3 | 15.0 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that thiadiazole derivatives exhibit significant activity against various bacterial strains, suggesting potential as new antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or microbial growth.

- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a key feature of its anticancer properties.

Study on Antiproliferative Effects

A notable study focused on the antiproliferative effects of N-phenyl derivatives on cancer cells. The research utilized the MTT assay to evaluate cell viability and Western blot analysis for apoptosis markers. The findings confirmed that compounds with a phenylureido moiety significantly inhibited cancer cell growth and induced apoptosis through caspase activation .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that N-phenyl derivatives exhibited varying degrees of antibacterial activity, with some compounds demonstrating effectiveness comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.